molecular formula C22H20ClNO3 B5135135 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide

4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide

Cat. No. B5135135
M. Wt: 381.8 g/mol
InChI Key: ANSUPHKOTUFUGK-UHFFFAOYSA-N
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Description

4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide, also known as CB-13, is a synthetic cannabinoid compound that has been studied for its potential use in scientific research. This compound was first synthesized in 2005 and has since been studied for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide involves its binding to cannabinoid receptors in the body. When 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide binds to these receptors, it can activate various signaling pathways that can lead to changes in cellular function.
Biochemical and Physiological Effects:
4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide has been shown to have various biochemical and physiological effects in scientific studies. These effects include the modulation of pain perception, the regulation of appetite, and the potential for anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide in scientific experiments is its ability to selectively bind to cannabinoid receptors. This allows researchers to study the specific effects of activating these receptors without the potential confounding effects of other compounds. However, one limitation of 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide is its potential for off-target effects, which can lead to unintended consequences in experiments.

Future Directions

There are many potential future directions for research on 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide. One area of interest is the potential for using 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide as a therapeutic agent for various conditions, including pain, inflammation, and neurodegenerative diseases. Additionally, further research is needed to better understand the specific mechanisms of action of 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide and its potential for off-target effects. Finally, the development of new synthetic cannabinoid compounds based on the structure of 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide involves the reaction of 4-chlorobenzyl chloride with 3-methoxy-N-(4-methylphenyl)benzamide in the presence of a base. This reaction results in the formation of 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide, which can be purified using various methods including column chromatography.

Scientific Research Applications

4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide has been studied for its potential use as a cannabinoid receptor agonist in scientific research. The compound has been shown to bind to both CB1 and CB2 receptors, which are found throughout the body and play a role in various physiological processes.

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-methoxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3/c1-15-3-10-19(11-4-15)24-22(25)17-7-12-20(21(13-17)26-2)27-14-16-5-8-18(23)9-6-16/h3-13H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSUPHKOTUFUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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